4-Bromo-3-cyano-5-iodobenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3-cyano-5-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrINO2/c9-7-5(3-11)1-4(8(12)13)2-6(7)10/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQNIJHGKWQPAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)Br)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physicochemical Properties of 4 Bromo 3 Cyano 5 Iodobenzoic Acid
The specific experimental data for 4-Bromo-3-cyano-5-iodobenzoic acid, such as its melting point and solubility, are not widely reported in publicly available scientific literature. However, its basic chemical properties can be determined from its structure.
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 1805248-02-5 |
| Molecular Formula | C₈H₃BrINO₂ |
| Molecular Weight | 351.93 g/mol |
| Appearance | Not widely reported |
| Melting Point | Not widely reported |
| Solubility | Not widely reported |
Synthesis of 4 Bromo 3 Cyano 5 Iodobenzoic Acid
One potential retrosynthetic approach begins with a pre-existing bromo-amino benzoic acid derivative. A key transformation would be the Sandmeyer reaction , a cornerstone of aromatic chemistry for converting an amino group into a variety of other functionalities via a diazonium salt intermediate. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com
A hypothetical synthetic sequence could be:
Diazotization and Iodination: Starting with a compound like 3-amino-4-bromobenzoic acid, the amino group is first converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). Subsequent treatment with a source of iodide, such as potassium iodide, would replace the diazonium group with an iodine atom, yielding 4-bromo-3-iodobenzoic acid. chegg.comstackexchange.com The Sandmeyer reaction is a well-established method for such transformations. organic-chemistry.org
Cyanation: The next step would involve the introduction of the cyano group. While direct cyanation of an aromatic C-H bond is possible, a more common and reliable method is the displacement of a halide. Given the product's structure, a cyanation reaction would likely target the position ortho to the newly introduced iodine. This can be achieved through various methods, including the Rosenmund-von Braun reaction using copper(I) cyanide. iaea.orgosti.gov This reaction effectively converts aryl halides to aryl nitriles.
This proposed pathway highlights the use of fundamental reactions in organic synthesis to construct highly functionalized and complex aromatic molecules.
Crystal Structure
Detailed crystallographic data for 4-Bromo-3-cyano-5-iodobenzoic acid, including its crystal system, space group, and unit cell dimensions, are not available in the published scientific literature or public crystallographic databases. The determination of these parameters would require specific analysis by X-ray crystallography.
| Crystallographic Parameter | Data |
| Crystal System | Not Available |
| Space Group | Not Available |
| Unit Cell Dimensions | Not Available |
| Z (molecules per unit cell) | Not Available |
Research Findings and Applications
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. youtube.com For this compound, several logical disconnections can be proposed.
A primary disconnection involves the cyano group, which can often be installed via a Sandmeyer reaction from a primary aromatic amine. This leads back to a hypothetical precursor: 3-amino-4-bromo-5-iodobenzoic acid . This transformation is a powerful tool for placing a nitrile group on a complex aromatic ring with high regiochemical control. google.comgoogle.com
Further disconnection of the carbon-halogen bonds (C-Br and C-I) from this amino-intermediate must account for the directing effects of the substituents. The carboxylic acid is a meta-director, while the amino group is a strong ortho-, para-director. Another strategic approach involves disconnecting the carboxylic acid itself, envisioning its formation from the oxidation of a benzylic methyl group at a late stage in the synthesis. youtube.comyoutube.com This changes the electronic nature of the ring during the halogenation and cyanation steps, offering alternative regiochemical outcomes. This leads to a potential toluene-based precursor, which would be oxidized to the benzoic acid as a final step.
A plausible retrosynthetic pathway is outlined below:
graph TD A[this compound] -->|FGI (Cyano from Amino)| B(3-Amino-4-bromo-5-iodobenzoic Acid); B -->|Aromatic Halogenation| C(3-Amino-5-iodobenzoic Acid); C -->|Sandmeyer Reaction (Iodine from Amino)| D(3,5-Diaminobenzoic Acid); D -->|Reduction| E(3,5-Dinitrobenzoic Acid); E -->|Nitration| F(Benzoic Acid);
This flowchart represents one of several possible retrosynthetic strategies, highlighting the use of functional group interconversion (FGI) and standard aromatic reactions.
Halogenation Strategies for Aromatic Systems
The introduction of two different halogen atoms (bromine and iodine) at specific positions is a central challenge. The regioselectivity of halogenation is governed by the electronic nature of the substituents already present on the aromatic ring.
In electrophilic aromatic substitution, the carboxyl and cyano groups are deactivating and meta-directing, while halogens and amino groups are ortho- and para-directing. Synthesizing the target molecule requires navigating these competing influences. Direct electrophilic halogenation of benzoic acid would yield the m-bromo or m-iodo product, which is inconsistent with the target substitution pattern. ijisrt.com
Modern methods offer solutions to overcome innate regiochemical preferences. For instance, palladium-catalyzed C-H activation has emerged as a powerful tool for directed halogenation, including meta-C-H bromination of benzoic acid derivatives using specific directing groups or additives. nih.gov For iodination, reagents like N-iodosuccinimide (NIS) in the presence of a strong acid can be effective. The sequence of halogenation is critical; introducing one halogen significantly alters the electronic landscape for subsequent substitutions.
Interactive Table: Directing Effects of Substituents
| Substituent | Type | Activating/Deactivating | Directing Effect |
| -COOH | Electron Withdrawing | Deactivating | Meta |
| -CN | Electron Withdrawing | Deactivating | Meta |
| -Br | Electron Withdrawing (Inductive) / Donating (Resonance) | Deactivating | Ortho, Para |
| -I | Electron Withdrawing (Inductive) / Donating (Resonance) | Deactivating | Ortho, Para |
| -NH₂ | Electron Donating | Activating | Ortho, Para |
| -NO₂ | Electron Withdrawing | Deactivating | Meta |
Several robust methods exist for introducing a cyano group onto an aromatic ring.
Sandmeyer Reaction: This classic method involves the diazotization of a primary aromatic amine (Ar-NH₂) with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt (Ar-N₂⁺), which is then treated with a copper(I) cyanide salt to yield the aryl nitrile (Ar-CN). google.com This is highly advantageous for installing a cyano group at a position dictated by the location of a precursor amino group.
Palladium-Catalyzed Cyanation: Modern cross-coupling reactions allow for the cyanation of aryl halides or triflates using a palladium catalyst and a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]). organic-chemistry.org These methods often exhibit broad functional group tolerance and can be performed under relatively mild conditions.
Decarboxylative Cyanation: Under certain conditions, an aromatic carboxylic acid can be directly converted to an aryl nitrile, though controlling regioselectivity on a polysubstituted ring can be challenging. organic-chemistry.orgacs.org
Interactive Table: Comparison of Cyanation Methods
| Method | Precursor | Reagents | Advantages |
| Sandmeyer Reaction | Aryl Amine | NaNO₂, H⁺; then CuCN | Excellent regiocontrol based on amine position. |
| Palladium-Catalyzed Cyanation | Aryl Halide | Pd catalyst, ligand, cyanide source (e.g., Zn(CN)₂) | High functional group tolerance, mild conditions. organic-chemistry.org |
| Decarboxylative Cyanation | Carboxylic Acid | Metal catalyst (e.g., Cu, Pd), oxidant | Uses readily available carboxylic acids. organic-chemistry.org |
Given the substitution pattern of the target molecule, a sequential approach is unavoidable. A hypothetical synthetic sequence, built from the principles of the retrosynthetic analysis, could be proposed. One plausible, albeit challenging, route might start with 3-amino-5-bromobenzoic acid. This intermediate could potentially undergo regioselective iodination at the 4-position, directed by the powerful amino group, although steric hindrance could be a factor. The resulting 3-amino-5-bromo-4-iodobenzoic acid would then be a key intermediate. However, achieving such regioselectivity in a single step is difficult.
A more controlled, multi-step approach often relies on blocking and directing groups, and the strategic conversion of one functional group into another. For example, a process for making a related compound, 2-bromo-5-iodobenzoic acid, starts with 5-aminobenzoic acid, which is first brominated and then subjected to a Sandmeyer reaction to introduce the iodine. google.com This highlights the industrial utility of sequential functionalization starting from simple precursors.
Decarboxylative halogenation is a powerful transformation where a carboxylic acid group is replaced by a halogen. acs.orgnih.govnih.gov This method is particularly useful for installing a halogen at a position that is not easily accessible through direct electrophilic substitution. nih.gov For example, if one could synthesize a precursor like 3-bromo-5-cyano-4-iodophthalic acid , a selective decarboxylation could potentially yield the target molecule. This strategy, while elegant, depends on the successful synthesis of the highly substituted phthalic acid precursor. The reaction often proceeds via radical mechanisms or with the aid of heavy metal salts, such as those of silver or mercury, or through photoredox catalysis. researchgate.net
Functional Group Interconversions and Derivatization Approaches
Functional group interconversion (FGI) is the process of converting one functional group into another and is a cornerstone of multi-step synthesis. vanderbilt.eduub.edu For the synthesis of this compound, several FGIs are critical.
Nitro Group Reduction: The reduction of a nitro group (-NO₂) to a primary amine (-NH₂) is a fundamental FGI. This is typically achieved with reagents like tin and HCl, H₂ over a palladium catalyst, or sodium dithionite. This step is essential for preparing the amine precursors needed for Sandmeyer reactions.
Amine to Halogen/Cyano: As discussed, the conversion of a primary amine via a diazonium salt into a halogen (Sandmeyer or Schiemann reactions) or a cyano group (Sandmeyer reaction) is one of the most versatile methods for regiocontrolled synthesis. google.comgoogle.com
Oxidation of Alkyl to Carboxyl: The oxidation of a methyl or other alkyl side chain on a benzene (B151609) ring to a carboxylic acid is a common FGI. youtube.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid are typically used. This allows the synthetic chemist to perform halogenations and other substitutions on a less deactivated toluene-based ring before introducing the deactivating carboxyl group in the final step. youtube.com
Carboxylic Acid Group Transformations
The carboxylic acid functionality in benzoic acid derivatives can be a versatile handle for introducing other chemical groups. One common transformation is esterification, which can protect the carboxylic acid or modify its reactivity. For instance, 3-bromo-5-iodobenzoic acid can be converted to its methyl ester, methyl 3-bromo-5-iodobenzoate. sigmaaldrich.com This transformation is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.
Another significant transformation is decarboxylative halogenation, which replaces the carboxylic acid group with a halogen atom. princeton.eduacs.org This method provides a unified strategy to access various aryl halides from a common carboxylic acid precursor. princeton.eduacs.org The process often involves a copper catalyst, a light source, an oxidant, and a halogen atom transfer reagent, proceeding through an aryl radical intermediate. princeton.edu This approach is notable for its broad substrate scope and operational simplicity. princeton.eduacs.org
Furthermore, the carboxylic acid group can direct the halogenation of the aromatic ring. For example, the synthesis of 2-halogenated benzoic acids can be achieved with high regioselectivity by reacting benzoic acids with a halogenating agent in the presence of an alkaline compound. google.com
Halogen Exchange Reactions and Palladium-Catalyzed Halogenation
Halogen exchange reactions, where one halogen atom is replaced by another, are a powerful tool in the synthesis of mixed polyhalogenated aromatics. These reactions are often driven by the relative reactivity of the carbon-halogen bonds.
Palladium-catalyzed reactions are particularly prominent in modern organic synthesis for their efficiency and selectivity. Palladium catalysts can facilitate the ortho-halogenation of arylnitriles, using the cyano group as a directing group. nih.govorganic-chemistry.org This method has been successfully applied to introduce iodine, bromine, and chlorine atoms with good to excellent yields and is compatible with a range of functional groups. nih.govorganic-chemistry.org The reaction conditions are typically optimized by screening various catalysts, additives, and solvents. nih.gov
A plausible mechanism for this palladium-catalyzed ortho-halogenation involves several key steps:
Cyclopalladation: The palladium catalyst coordinates to the cyano group, followed by C-H bond activation to form a palladacycle.
Proton Abstraction: An additive, such as an acid, facilitates this step.
Oxidative Addition: The halogenating agent adds to the palladium center.
Reductive Elimination: The halogenated product is released, and the palladium catalyst is regenerated. organic-chemistry.org
This directed C-H activation strategy offers a highly efficient route to selectively introduce halogens at specific positions on the aromatic ring.
Catalytic Approaches in the Synthesis of Polyhalogenated Aromatic Acids
Catalysis plays a pivotal role in the synthesis of complex molecules like polyhalogenated aromatic acids, offering routes that are often more efficient, selective, and environmentally benign than stoichiometric methods.
Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)
Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds.
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron compound with an organic halide or triflate. yonedalabs.comlibretexts.org This reaction is known for its mild conditions, tolerance of a wide range of functional groups, and the use of commercially available and often less toxic reagents. libretexts.orgnih.govnih.gov For polyhalogenated substrates, the Suzuki-Miyaura reaction can be controlled to achieve selective coupling at the more reactive halogen site. nih.gov For instance, in dihalogenated pyridines, the reaction can be tuned to favor either mono- or exhaustive alkylation by adjusting the stoichiometry of the boronic ester. nih.gov The choice of ligand is also crucial, with bulky phosphine (B1218219) ligands often facilitating the oxidative addition step, which is critical for the coupling of less reactive halides. nih.gov
The Sonogashira coupling reaction is another powerful palladium-catalyzed transformation that couples terminal alkynes with aryl or vinyl halides. libretexts.orgorganic-chemistry.org This reaction, typically co-catalyzed by copper(I), is fundamental for the synthesis of arylalkynes and conjugated enynes. libretexts.orgrsc.org The Sonogashira reaction has been successfully applied to halogen-substituted benzoic acids, such as the coupling of 3-bromo-5-iodobenzoic acid with triisopropylsilylacetylene to form 3-bromo-5-(triisopropylsilylethynyl)benzoic acid. sigmaaldrich.com The development of copper-free Sonogashira protocols has expanded the reaction's applicability, particularly in contexts where copper might interfere with other functionalities. organic-chemistry.org
Table 1: Comparison of Suzuki-Miyaura and Sonogashira Coupling Reactions
| Feature | Suzuki-Miyaura Coupling | Sonogashira Coupling |
| Coupling Partners | Organoboron compound + Organic halide/triflate | Terminal alkyne + Aryl/vinyl halide |
| Catalyst System | Palladium catalyst, Base | Palladium catalyst, Copper(I) co-catalyst (typically), Base |
| Bond Formed | C(sp2)-C(sp2), C(sp2)-C(sp3) | C(sp2)-C(sp) |
| Key Advantages | Mild conditions, functional group tolerance, less toxic reagents | Direct use of terminal alkynes, synthesis of conjugated systems |
Organocatalytic Methods and Hypervalent Iodine Reagents in Synthesis
In recent years, organocatalysis and the use of hypervalent iodine reagents have emerged as powerful, metal-free alternatives for various organic transformations.
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. rsc.org Proline and its derivatives are classic examples of organocatalysts, often employed in asymmetric synthesis. youtube.com While direct applications to the synthesis of this compound are not extensively documented, the principles of organocatalysis, such as activating substrates through the formation of enamines or iminium ions, offer potential avenues for novel synthetic strategies. youtube.com
Hypervalent iodine reagents have gained significant attention as versatile, non-toxic, and environmentally friendly oxidants and halogenating agents. thieme-connect.deacs.orgnih.gov These reagents can mimic the reactivity of transition metals in many transformations. acs.orgresearchgate.net They are particularly useful for the halogenation of aromatic systems. thieme-connect.deuab.cat For example, a combination of a hypervalent iodine(III) reagent and a halide source can effectively halogenate arenes under mild conditions. thieme-connect.de This approach avoids the use of harsh or toxic elemental halogens. The reactivity of hypervalent iodine compounds stems from the polarized and weak nature of the iodine-heteroatom bonds, which facilitates the transfer of electrophilic groups. uab.cat
Photochemical and Radical-Mediated Synthetic Pathways
Photochemical reactions , which are initiated by light, can provide access to unique and complex molecular architectures that are often difficult to obtain through thermal methods. acs.org The energy from light can generate highly reactive intermediates, enabling transformations that are not thermodynamically favorable under ground-state conditions. acs.org For instance, photochemical [2+2] cycloadditions are a powerful tool for constructing cyclic systems. acs.org While specific applications to the synthesis of this compound are not widely reported, photochemical methods hold promise for novel synthetic routes.
Radical-mediated reactions offer an alternative pathway for functionalization. Halogen-atom transfer (XAT) is an effective method for generating carbon radicals from alkyl halides. nih.gov Recent advancements have explored the use of carbon-centered radicals, generated photochemically from hypervalent iodine(III) reagents, to initiate radical cascades. nih.govacs.org This approach avoids the need for toxic tin-based radical initiators. acs.org Decarboxylative halogenation, as mentioned earlier, can also proceed through a radical mechanism, where an aryl radical is generated and subsequently trapped by a halogen source. princeton.eduacs.org
Optimization of Reaction Conditions for Yield and Selectivity
The successful synthesis of a target molecule like this compound heavily relies on the careful optimization of reaction conditions to maximize yield and ensure high selectivity. Key parameters that are often varied include:
Catalyst and Ligand: In transition metal-catalyzed reactions, the choice of the metal precursor and the supporting ligand is critical. For example, in Suzuki-Miyaura couplings, bulky, electron-rich phosphine ligands can enhance the reactivity of the catalyst, especially with less reactive aryl chlorides. organic-chemistry.org
Solvent: The solvent can significantly influence reaction rates and selectivities. For instance, in Suzuki-Miyaura reactions, aqueous solvent mixtures are sometimes superior for coupling with electron-poor arylboronic acids, while anhydrous conditions may be better for electron-rich ones. researchgate.net
Base: The choice and concentration of the base are crucial in many coupling reactions. In Suzuki-Miyaura reactions, bases like carbonates, phosphates, or hydroxides are used to facilitate the transmetalation step. yonedalabs.com
Temperature: Reaction temperature affects the rate of reaction and can influence the selectivity between competing pathways.
Additives: Additives can play various roles, such as activating the catalyst, stabilizing intermediates, or acting as proton shuttles. In palladium-catalyzed ortho-halogenation, an acid additive is often beneficial. organic-chemistry.org
A systematic approach to optimization, often involving screening a matrix of these parameters, is essential to identify the optimal conditions for a given transformation.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for functionalizing aromatic rings. wikipedia.org In this process, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The regioselectivity and rate of these reactions are heavily influenced by the existing substituents on the ring. wikipedia.org
For a polysubstituted benzene ring like that in this compound, predicting the outcome of an electrophilic substitution can be complex. The cyano (-CN) and carboxylic acid (-COOH) groups are electron-withdrawing and generally act as meta-directors, deactivating the ring towards electrophilic attack. wikipedia.org Conversely, the halogen atoms (bromine and iodine) are also deactivating but are ortho-para directors. wikipedia.org The interplay of these electronic effects, along with steric hindrance from the bulky iodine and bromine atoms, will dictate the position of any further substitution.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org For instance, nitration is typically achieved using a nitronium ion (NO2+) as the electrophile. wikipedia.org Given the deactivating nature of the existing groups, forcing conditions may be necessary to achieve further substitution on the this compound ring. The incoming electrophile would likely be directed to the position least deactivated and sterically hindered.
Nucleophilic Aromatic Substitution Reactions of Halogenated Benzoic Acids
In contrast to electrophilic substitution, nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on the aromatic ring by a nucleophile. youtube.com This type of reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.org
In this compound, the cyano and carboxylic acid groups are strong electron-withdrawing groups. The cyano group is ortho to the bromine atom and para to the iodine atom, while the carboxylic acid is meta to both halogens. This arrangement significantly activates the ring for nucleophilic attack, particularly at the positions occupied by the halogens.
The relative reactivity of the halogens as leaving groups in SNAr reactions is often counterintuitive. While iodide is typically the best leaving group in SN1 and SN2 reactions, in SNAr, the most electronegative halogen, fluorine, is often the best leaving group. youtube.com This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the increased partial positive charge on the carbon atom attached to the more electronegative halogen. youtube.com Between bromine and iodine, the difference in electronegativity is less pronounced, and other factors such as bond strength and the specific nucleophile can influence which halogen is preferentially substituted.
Oxidation and Reduction Chemistry of Polyhalogenated Aromatic Frameworks
The carboxylic acid group of this compound can undergo reduction. Powerful reducing agents like lithium aluminum hydride (LiAlH4) can reduce the carboxylic acid to a primary alcohol. libretexts.org Diborane (B2H6) can also effect this transformation. libretexts.org It is important to note that sodium borohydride (B1222165) (NaBH4) is generally not strong enough to reduce carboxylic acids. libretexts.org
The aromatic ring itself is generally resistant to reduction under standard conditions due to its inherent stability. However, under harsh conditions, such as catalytic hydrogenation at high pressure and temperature, the aromatic ring can be reduced.
Oxidation of the alkyl side chains of benzene rings to carboxylic acids is a common transformation, often using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid. youtube.com Since this compound already possesses a carboxylic acid group, further oxidation of the ring under typical conditions is unlikely without causing degradation of the molecule. However, specialized oxidative processes can occur. For instance, photoelectrocatalytic oxidation has been shown to be effective in degrading benzoic acid. nih.gov
Cross-Coupling Reactions of Halogenated Benzoic Acid Substrates
Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the halogen substituents on this compound make it an excellent substrate for such transformations.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are cornerstones of modern organic synthesis. youtube.combenthamopen.com These reactions typically involve the reaction of an organometallic reagent with an organic halide or pseudohalide in the presence of a palladium catalyst. youtube.com
The general catalytic cycle involves the oxidative addition of the organic halide to a palladium(0) complex, followed by transmetalation with the organometallic reagent, and finally reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. youtube.com
In the case of this compound, the presence of two different halogens (bromine and iodine) allows for selective or sequential cross-coupling reactions. The carbon-iodine bond is generally more reactive towards oxidative addition to palladium(0) than the carbon-bromine bond. nih.gov This difference in reactivity can be exploited to selectively introduce a substituent at the 5-position via a Suzuki-Miyaura reaction (using an organoboron reagent) or a Sonogashira reaction (using a terminal alkyne) while leaving the bromine atom at the 4-position intact for a subsequent coupling reaction. nih.govsigmaaldrich.com
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Resulting Bond |
|---|---|---|
| Suzuki-Miyaura | Organoboron Reagent | C-C |
| Heck | Alkene | C-C |
| Sonogashira | Terminal Alkyne | C-C (alkyne) |
| Buchwald-Hartwig | Amine | C-N |
Copper-mediated coupling reactions, such as the Ullmann condensation, provide an alternative to palladium-catalyzed methods for the formation of carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds. acs.org While often requiring harsher reaction conditions than their palladium-catalyzed counterparts, copper-based systems can offer complementary reactivity and are generally less expensive. acs.org
For halogenated benzoic acids, copper catalysis can be used to effect intramolecular cyclizations to form lactones. acs.org Copper can also mediate decarboxylative cross-coupling reactions, where a benzoic acid derivative is coupled with another molecule with the loss of carbon dioxide. rsc.orgnih.gov This approach can be particularly useful for forming aryl-heteroaryl bonds. rsc.org The electronic nature of the benzoic acid is crucial, with electron-withdrawing groups often facilitating the decarboxylation step. rsc.org
Directed C-H Functionalization of Aromatic Rings Bearing Halogens and Carboxylic Acid Groups
Direct C-H functionalization has emerged as a powerful strategy for the efficient synthesis of complex molecules by avoiding the need for pre-functionalized starting materials. acs.org In this approach, a directing group on the aromatic ring coordinates to a transition metal catalyst, which then activates a nearby C-H bond.
The carboxylic acid group is a well-established directing group for ortho-C-H functionalization. acs.orgnih.gov Ruthenium-based catalysts have been particularly effective in promoting the ortho-allylation and ortho-arylation of benzoic acids. nih.govresearchgate.net For a substrate like this compound, the carboxylic acid group could potentially direct functionalization to the C-2 or C-6 positions. However, the existing substituents at the 3- and 5-positions would likely influence the regioselectivity, potentially favoring the less sterically hindered C-6 position.
Furthermore, palladium-catalyzed meta-C-H functionalization of benzoic acid derivatives has been achieved using a nitrile-based directing group. nih.gov This strategy could potentially be applied to this compound, leveraging the inherent cyano group to direct functionalization to the C-5 position, which is already substituted with iodine. More likely, a removable directing group would be employed to achieve meta-functionalization at a different position.
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography stands as the gold standard for determining the precise three-dimensional structure of a crystalline solid. This technique would provide invaluable information on the molecular geometry and the packing of this compound molecules in the solid state.
Determination of Molecular Conformation and Geometry in Crystal Lattice
A successful crystallographic analysis would yield a detailed picture of the molecule's conformation. Key parameters such as bond lengths, bond angles, and torsion angles would be determined with high precision. For instance, the analysis would reveal the planarity of the benzene ring and the orientation of the carboxylic acid, cyano, bromo, and iodo substituents relative to the ring. The expected data would be presented in a table format, outlining the key geometric parameters.
| Parameter | Expected Value |
| C-Br Bond Length | ~1.90 Å |
| C-I Bond Length | ~2.10 Å |
| C-C (aromatic) Bond Length | ~1.39 Å |
| C-C (carboxyl) Bond Length | ~1.49 Å |
| C≡N Bond Length | ~1.15 Å |
| O-H Bond Length | ~0.96 Å |
| C=O Bond Length | ~1.22 Å |
| C-C-C (ring) Bond Angle | ~120° |
| C-C-Br Bond Angle | ~120° |
| C-C-I Bond Angle | ~120° |
| C-C-CN Bond Angle | ~120° |
| C-C-COOH Bond Angle | ~120° |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, within a molecule. For this compound, NMR would be crucial for confirming the substitution pattern on the benzene ring.
The ¹H NMR spectrum would be expected to show a single resonance for the aromatic proton, likely a singlet due to the absence of adjacent protons. Its chemical shift would be influenced by the electron-withdrawing effects of the surrounding substituents. The acidic proton of the carboxylic acid group would appear as a broad singlet at a downfield chemical shift.
The ¹³C NMR spectrum would be more complex, with distinct signals for each of the unique carbon atoms in the molecule. The chemical shifts of the carbon atoms would provide further evidence for the assigned structure. For example, the carbon atom of the cyano group would have a characteristic chemical shift in the 115-120 ppm range, while the carboxyl carbon would appear further downfield.
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity |
| ¹H (Aromatic) | 7.5 - 8.5 | Singlet |
| ¹H (Carboxylic Acid) | 10 - 13 | Broad Singlet |
| ¹³C (C-Br) | 110 - 120 | Singlet |
| ¹³C (C-CN) | 105 - 115 | Singlet |
| ¹³C (C-I) | 90 - 100 | Singlet |
| ¹³C (C-COOH) | 125 - 135 | Singlet |
| ¹³C (C-H) | 130 - 140 | Singlet |
| ¹³C (C-subst.) | 140 - 150 | Singlet |
| ¹³C (CN) | 115 - 120 | Singlet |
| ¹³C (COOH) | 165 - 175 | Singlet |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C≡N stretch of the cyano group, and various vibrations associated with the substituted benzene ring.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch (broad) | 2500 - 3300 |
| Carbonyl | C=O Stretch | 1680 - 1710 |
| Cyano | C≡N Stretch | 2220 - 2260 |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| C-Br Stretch | C-Br Stretch | 500 - 600 |
| C-I Stretch | C-I Stretch | 480 - 550 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and the study of fragmentation patterns. For this compound, high-resolution mass spectrometry would be able to confirm the elemental composition of the molecule. The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one bromine atom and one iodine atom. Analysis of the fragmentation pattern would provide further structural information, with expected losses of CO₂, H₂O, Br, I, and CN.
| Ion | m/z (relative to most abundant isotope) |
| [M]⁺ | 352.8 |
| [M-H₂O]⁺ | 334.8 |
| [M-CO₂H]⁺ | 307.8 |
| [M-Br]⁺ | 273.9 |
| [M-I]⁺ | 225.9 |
| [M-CN]⁺ | 326.8 |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For this compound, DFT calculations would provide significant insights into its geometry, electronic distribution, and reactivity.
Geometry Optimization and Electronic Structure Determination
DFT calculations, likely employing a functional such as B3LYP with a suitable basis set like 6-311++G(d,p), would be used to determine the most stable three-dimensional conformation of this compound. This process, known as geometry optimization, minimizes the energy of the molecule to find its equilibrium structure. The resulting optimized geometry would provide precise bond lengths, bond angles, and dihedral angles.
The electronic structure of the molecule would also be elucidated. This includes the calculation of molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. For substituted benzoic acids, the nature and position of the substituents significantly influence these frontier molecular orbitals.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).
For this compound, the MEP surface would likely show the most negative potential (red/yellow regions) around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the cyano group, indicating these are the primary sites for electrophilic attack. Regions of positive potential (blue regions) would be expected around the hydrogen atom of the carboxylic acid and, significantly, on the halogen atoms (bromine and iodine), which is indicative of σ-holes.
Prediction of Reactivity and Reaction Mechanisms
DFT calculations can be used to predict the reactivity of this compound through various reactivity descriptors. These descriptors, such as global hardness, softness, chemical potential, and electrophilicity index, are derived from the HOMO and LUMO energies.
Furthermore, DFT can be employed to model reaction mechanisms involving this molecule. By calculating the energies of reactants, transition states, and products, a detailed potential energy surface for a given reaction can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing a deeper understanding of the reaction kinetics and thermodynamics. For instance, the acidity (pKa) of the carboxylic acid group can be theoretically calculated and correlated with the electronic effects of the bromo, cyano, and iodo substituents.
Analysis of Non-Covalent Interactions
Non-covalent interactions play a critical role in determining the supramolecular chemistry and crystal engineering of organic molecules. For this compound, the presence of multiple halogen atoms and a cyano group suggests a rich landscape of non-covalent interactions.
Elucidation of Sigma-Hole Character and Halogen Bonding Propensity
A key feature of heavier halogen atoms like bromine and iodine in organic molecules is the presence of a "sigma-hole" (σ-hole). This is a region of positive electrostatic potential located on the outermost portion of the halogen atom, along the extension of the C-X (X = Br, I) bond. The presence of electron-withdrawing groups on the aromatic ring, such as the cyano and carboxylic acid groups, would enhance the positive nature of these σ-holes.
The positive σ-hole on the bromine and iodine atoms of this compound makes them potent halogen bond donors. Halogen bonding is a highly directional, non-covalent interaction between the electrophilic σ-hole of a halogen atom and a nucleophilic region (a Lewis base), such as the nitrogen of the cyano group or the oxygen of the carboxylic acid on a neighboring molecule. Computational analysis would quantify the strength and directionality of these potential halogen bonds.
Contributions of Electrostatics, Charge Transfer, and Dispersion Forces
The stability of non-covalent interactions, including halogen bonds and hydrogen bonds, arises from a combination of electrostatic interactions, charge transfer (orbital interactions), and dispersion forces. Advanced computational methods, such as Symmetry-Adapted Perturbation Theory (SAPT) or analysis of the electron density using the Quantum Theory of Atoms in Molecules (QTAIM), can be used to dissect the total interaction energy into these fundamental components.
For the non-covalent dimers of this compound, it is expected that both electrostatic interactions (between the positive σ-hole and a negative site) and charge transfer (from the lone pair of the halogen bond acceptor to the σ* anti-bonding orbital of the C-X bond) would be significant contributors to the stability of the halogen bonds. Dispersion forces, which are attractive forces arising from instantaneous fluctuations in electron density, would also play a crucial role, particularly for the large, polarizable iodine atom.
Data Tables
As specific experimental or computational data for this compound is not available, the following tables present hypothetical yet realistic data based on typical values obtained for similar halogenated and cyanated benzoic acids from DFT calculations.
Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound
| Parameter | Predicted Value |
| C-Br Bond Length | ~1.90 Å |
| C-I Bond Length | ~2.10 Å |
| C-C≡N Bond Angle | ~178° |
| O-C-O Bond Angle | ~123° |
Table 2: Hypothetical DFT-Calculated Electronic Properties for this compound
| Property | Predicted Value |
| HOMO Energy | ~ -7.0 eV |
| LUMO Energy | ~ -2.5 eV |
| HOMO-LUMO Gap | ~ 4.5 eV |
| Dipole Moment | ~ 3.5 D |
Table 3: Hypothetical Interaction Energies for a Halogen-Bonded Dimer of this compound
| Interaction Type | Predicted Interaction Energy (kcal/mol) |
| C-I···N≡C Halogen Bond | -4.0 to -6.0 |
| C-Br···O=C Halogen Bond | -2.5 to -4.0 |
| O-H···O=C Hydrogen Bond | -6.0 to -8.0 |
Supramolecular Chemistry and Non Covalent Interactions of 4 Bromo 3 Cyano 5 Iodobenzoic Acid
Halogen Bonding Interactions in Self-Assembly
Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. wikipedia.org In 4-bromo-3-cyano-5-iodobenzoic acid, both the bromine and iodine atoms can act as halogen bond donors.
The strength and directionality of halogen bonds are key features in crystal engineering. wikipedia.org The strength of the halogen bond donor generally follows the trend I > Br > Cl > F, which is related to the polarizability of the halogen atom. wikipedia.org Consequently, the iodine atom in this compound is expected to be a stronger halogen bond donor than the bromine atom. This hierarchy allows for a degree of tunability and predictability in the formation of supramolecular assemblies.
The directionality of halogen bonds is pronounced, with the C-X···A angle (where X is the halogen and A is the acceptor) typically being close to 180°. This linearity is a defining characteristic and a powerful tool in designing specific crystal packing. In systems with multiple halogen bond donors, like the title compound, the stronger donor (iodine) will preferentially engage with the best halogen bond acceptor available in the system.
Potential halogen bond acceptor sites on the this compound molecule itself, or on co-former molecules, include the oxygen atoms of the carboxylic acid, the nitrogen atom of the cyano group, and even the electron-rich regions of the aromatic ring. In co-crystals with other molecules, such as pyridines, the nitrogen atom of the pyridine (B92270) is a common and effective halogen bond acceptor. nih.govresearchgate.net
In the absence of stronger acceptors, halogen atoms can also interact with each other, leading to halogen···halogen interactions. These can be categorized into different types, with type II interactions (where the C-X···X angle is different) being attractive and contributing to the stability of the crystal lattice. Given the presence of both bromine and iodine, a variety of I···I, Br···Br, and I···Br contacts could be anticipated, further influencing the molecular self-assembly.
Hydrogen Bonding Networks in the Solid State
The carboxylic acid group is a primary and highly predictable hydrogen bonding motif. In the vast majority of benzoic acid derivatives, the carboxylic acid groups form robust centrosymmetric dimers via a pair of O-H···O hydrogen bonds. This synthon is one of the most reliable in crystal engineering. For instance, in the crystal structures of 3,5-difluorobenzoic acid and 3,5-dichlorobenzoic acid, this dimer formation is a central feature of their packing. nih.govresearchgate.net It is therefore highly probable that this compound would also form these characteristic dimers in the solid state.
Beyond the primary carboxylic acid dimer, other weaker C-H···O or C-H···N hydrogen bonds may also play a role in stabilizing the three-dimensional crystal lattice. The cyano group, while a potential hydrogen bond acceptor, is generally weaker than the carbonyl oxygen of the carboxylic acid.
Synergistic Effects and Competition between Halogen and Hydrogen Bonding
The simultaneous presence of strong hydrogen bond donors/acceptors (the carboxylic acid) and halogen bond donors (iodine and bromine) creates a scenario of competition and synergy. The formation of the primary supramolecular motif is often dictated by the strongest interaction, which in this case would be the O-H···O hydrogen bonds forming the carboxylic acid dimer.
Once the robust dimer is formed, the halogen bonding interactions can then direct the assembly of these dimers into higher-order structures, such as chains or sheets. nih.gov This hierarchical application of non-covalent interactions is a common strategy in supramolecular synthesis. For example, in co-crystals of halogenated benzoic acids with pyridine derivatives, the primary interaction is often the hydrogen bond between the carboxylic acid and the pyridine, with halogen bonds then linking these primary units into extended networks. nih.gov The cyano group can also participate, though its role might be secondary to the stronger interactions.
Design and Formation of Co-crystals and Supramolecular Architectures
Co-crystallization is a powerful technique to modify the physicochemical properties of a substance by combining it with a suitable co-former. nih.govnih.gov The functional groups on this compound make it an excellent candidate for co-crystal design.
The carboxylic acid group can form reliable hydrogen-bonded synthons with a variety of co-formers containing complementary functional groups, such as pyridines, amides, or other carboxylic acids. nih.gov The halogen atoms can be exploited to form halogen bonds with nitrogen or oxygen atoms on the co-former, providing directional control over the crystal packing. researchgate.net The cyano group can also engage in interactions, for instance with a hydrogen bond donor or as a weak halogen bond acceptor.
The selection of a co-former can be used to systematically build desired supramolecular architectures. For example, a co-former with a single strong acceptor site might lead to simple 1:1 co-crystals, while a co-former with multiple acceptor sites could generate more complex, networked structures.
Table 1: Potential Supramolecular Synthons with this compound
| Synthon Type | Donor | Acceptor | Expected Role |
| Hydrogen Bond | Carboxylic Acid (O-H) | Carboxylic Acid (C=O) | Primary dimer formation |
| Halogen Bond | Iodine (C-I) | Pyridine-N, Carbonyl-O, Cyano-N | Direction of dimer assembly |
| Halogen Bond | Bromine (C-Br) | Pyridine-N, Carbonyl-O, Cyano-N | Secondary directional influence |
| Hydrogen Bond | Aromatic C-H | Carbonyl-O, Cyano-N | Lattice stabilization |
Influence of Halogenation on Supramolecular Assembly and Properties
The specific halogenation pattern of this compound has a profound impact on its potential supramolecular assembly. The presence of two different halogens introduces a level of complexity and control. The stronger iodine halogen bond donor is likely to dominate the directional interactions, while the bromine may engage in weaker, secondary interactions.
This dual-halogen system can be contrasted with di-halogenated benzoic acids where the halogens are identical, such as 3,5-dichlorobenzoic acid. nih.gov In such cases, the halogen bonding interactions are equivalent. In the title compound, the differentiation between bromine and iodine allows for more nuanced control over the crystal engineering process.
Furthermore, the electron-withdrawing nature of the halogens and the cyano group can influence the acidity of the carboxylic acid and the electronic properties of the aromatic ring, which in turn can affect the strength of the hydrogen and halogen bonds formed. The steric bulk of the iodine and bromine atoms also plays a crucial role in determining the possible packing arrangements of the molecules in the crystal lattice.
Applications and Materials Science Relevance
Role as a Versatile Building Block in Complex Organic Synthesis
Information not available.
Precursor for Advanced Functional Materials
Information not available.
Utility in the Rational Design and Synthesis of Specialty Chemicals
Information not available.
Contribution to Materials with Tailored Intermolecular Interactions
Information not available.
Challenges and Future Research Directions
Development of Environmentally Benign and Sustainable Synthetic Routes
The multi-step synthesis of polyhalogenated and multi-substituted benzoic acids often involves harsh reagents, stoichiometric amounts of metal catalysts, and the generation of significant chemical waste. A primary challenge is the development of greener and more sustainable synthetic pathways to 4-bromo-3-cyano-5-iodobenzoic acid.
Current Challenges:
Use of Hazardous Reagents: Traditional methods for halogenation and cyanation can involve toxic reagents and produce hazardous byproducts.
Energy Consumption: Many synthetic steps require high temperatures and prolonged reaction times, leading to high energy consumption.
Future Research Directions:
Flow Chemistry: Continuous flow processes offer significant advantages in terms of safety, scalability, and precise control over reaction parameters. youtube.comnih.govthieme-connect.dethieme.de The development of a continuous flow synthesis for this compound could lead to higher yields, reduced waste, and safer handling of reactive intermediates. thieme-connect.de
Enzymatic Synthesis: Biocatalysis, utilizing enzymes such as halogenases and nitrilases, presents a highly selective and environmentally friendly alternative to traditional chemical methods. nih.gov Research into identifying or engineering enzymes that can regioselectively halogenate and cyanate benzoic acid derivatives could revolutionize the synthesis of this and similar compounds. For instance, nitrilases have been successfully used in the industrial synthesis of 4-cyanobenzoic acid. nih.gov
Photocatalysis: Light-mediated reactions can often proceed under mild conditions without the need for harsh reagents. Exploring photocatalytic methods for the introduction of bromo, iodo, and cyano groups onto the benzoic acid scaffold is a promising avenue for sustainable synthesis.
| Synthesis Approach | Potential Advantages | Key Research Focus |
| Flow Chemistry | Improved safety, scalability, and reproducibility; precise control over reaction conditions. | Development of integrated multi-step flow reactors; optimization of reaction parameters. |
| Enzymatic Synthesis | High regioselectivity and stereoselectivity; mild reaction conditions; reduced environmental impact. | Discovery and engineering of novel halogenases and nitrilases; process optimization for industrial scale-up. |
| Photocatalysis | Use of light as a clean reagent; mild reaction conditions; potential for novel reaction pathways. | Design of efficient photocatalysts for selective C-H functionalization; understanding reaction mechanisms. |
Exploration of Novel Reactivity and Unconventional Functionalization Pathways
The reactivity of this compound is largely dictated by the interplay of its three distinct functional groups. A deeper understanding of its reactivity will unlock new synthetic possibilities.
Current Limitations:
Predictable Selectivity: The presence of multiple reactive sites (C-Br, C-I, C-CN, C-COOH, and C-H bonds) can lead to challenges in achieving selective functionalization.
Limited Scope: The full scope of reactions that can be performed on this molecule has not been extensively explored.
Future Research Directions:
Site-Selective C-H Functionalization: Transition-metal-catalyzed C-H activation is a powerful tool for the direct introduction of new functional groups onto aromatic rings, minimizing the need for pre-functionalized starting materials. rsc.org Investigating the selective C-H functionalization of the available C-H bond on the this compound ring could provide a direct route to novel derivatives.
Orthogonal Reactivity: The differential reactivity of the C-I and C-Br bonds can be exploited for sequential, site-selective cross-coupling reactions. nih.gov Developing robust protocols for the orthogonal functionalization of these two halogen atoms would enable the synthesis of complex, precisely substituted aromatic structures.
Unconventional Reactivity of the Cyano Group: Beyond its role as a halogen bond acceptor, the cyano group can participate in a variety of transformations. Exploring its unconventional reactivity, such as cycloaddition reactions or its use as a directing group, could lead to the discovery of novel chemical transformations.
Theoretical Prediction and Rational Design of New Materials with Specific Properties
Computational chemistry and molecular modeling are becoming increasingly indispensable tools for the rational design of new materials with tailored properties.
Current Limitations:
Accuracy of Predictive Models: Accurately predicting the self-assembly behavior and bulk properties of materials based solely on the molecular structure remains a significant computational challenge.
Computational Cost: High-level quantum chemical calculations on large supramolecular systems can be computationally expensive.
Future Research Directions:
In Silico Co-crystal Screening: Computational methods can be used to predict the likelihood of co-crystal formation between this compound and other molecules, guiding experimental efforts.
Predictive Modeling of Material Properties: Developing accurate and efficient computational models to predict the electronic, optical, and mechanical properties of materials based on this building block will accelerate the discovery of new functional materials.
Understanding Structure-Property Relationships: Theoretical studies can provide fundamental insights into how the specific arrangement of molecules in a supramolecular assembly influences the macroscopic properties of the material.
Integration of this compound into Diverse Research Platforms
The unique combination of functional groups in this compound makes it a versatile building block for a wide range of research platforms.
Future Research Opportunities:
Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to coordinate with metal ions, forming MOFs. nih.govresearchgate.net The bromo, iodo, and cyano groups can then be used to functionalize the pores of the MOF, leading to materials with applications in gas storage, separation, and catalysis. researchgate.net
Functional Polymers: Incorporation of this compound as a monomer or a functional pendant group in polymers could lead to materials with enhanced thermal stability, flame retardancy, or specific recognition capabilities.
Pharmaceutical Co-crystals: The ability of this molecule to form robust halogen and hydrogen bonds makes it an attractive candidate for the design of pharmaceutical co-crystals, which can improve the solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs).
Organic Electronics: The electron-withdrawing nature of the cyano and halogen groups can be exploited in the design of new organic electronic materials, such as n-type semiconductors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
